Garcinielliptone HC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

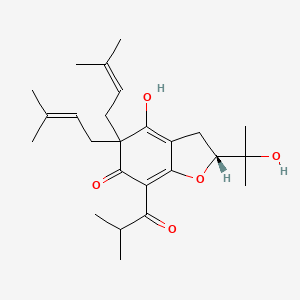

Garcinielliptone HC, also known as this compound, is a useful research compound. Its molecular formula is C25H36O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Garcinielliptone HC has shown promising results in the field of oncology, particularly in inducing apoptosis in cancer cells.

- Mechanism of Action : Research indicates that Garcinielliptone G, a related compound, can induce apoptosis in THP-1 and Jurkat cells, which are models for human acute monocytic leukemia and T lymphocyte leukemia respectively. The compound activates caspase-dependent pathways leading to cell death, suggesting its potential as a therapeutic agent for leukemia treatment .

- Case Study : In a study where various garcinielliptone compounds were tested for cytotoxicity, Garcinielliptone G exhibited significant growth inhibition in a concentration-dependent manner. The study utilized the WST-1 assay to evaluate cell viability and demonstrated that Garcinielliptone G effectively reduced procaspase levels, indicating its role in apoptosis through intrinsic pathways .

Neuroprotection

This compound has also been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's.

- Research Findings : A study explored the effects of garcinielliptone compounds on amyloid-beta production, a key factor in Alzheimer's disease pathology. Continuous oral administration of related extracts showed a reduction in amyloid-beta levels, supporting the "amyloid hypothesis" and indicating potential for prophylactic use against Alzheimer's .

- Data Table : Below is a summary of the neuroprotective effects observed with garcinielliptone compounds:

| Compound | Model Used | Effect on Amyloid-beta | Reference |

|---|---|---|---|

| Garcinielliptone G | Human neuronal cells | Reduced production | |

| Garcinielliptone F | Mouse models | Neuroprotective effects |

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds like this compound due to their bioactive properties.

- Formulation Development : Studies have demonstrated that garcinielliptone compounds can enhance skin hydration and have anti-inflammatory properties. These attributes make them suitable candidates for incorporation into topical formulations aimed at improving skin health .

- Case Study : A formulation containing garcinielliptone extracts was evaluated for its moisturizing effects and stability. Results indicated that the formulation was well-tolerated with significant improvements in skin hydration metrics over time .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in both therapeutic and cosmetic products.

- Toxicological Assessment : A study conducted repeated dose toxicity assessments on mice administered with garcinielliptone FC (a related compound). The findings indicated no significant adverse effects on body weight or organ morphology after prolonged exposure, suggesting a favorable safety profile .

- Data Table : Summary of toxicological findings:

Analyse Chemischer Reaktionen

Structural Analysis and Revision

Garcinielliptone derivatives often undergo structural revisions due to their complex polycyclic frameworks. For example:

-

Garcinielliptone FC (GFC) was initially misassigned as a type A PPAP but later corrected via total synthesis and NMR analysis to xanthochymol , a type B PPAP .

-

Garcinielliptin oxide (GO) and garcinielliptone E (GE) had their structures revised through NMR analysis and biosynthetic considerations, revealing previously misassigned cyclization patterns .

Key Structural Features Influencing Reactivity:

Synthetic and Biosynthetic Reactions

Total syntheses of related PPAPs reveal critical reaction pathways:

-

Cyclization Strategies :

-

Oxidative Modifications :

Table 1: Reaction Pathways for Garcinielliptone Analogs

Biological Activity and Associated Reactions

Garcinielliptones exhibit bioactivity through interaction with cellular targets:

-

Garcinielliptone G induces caspase-independent apoptosis in leukemia cells via:

-

Garcinielliptone FC (revised to xanthochymol) shows antiplasmodial activity through heme polymerization inhibition .

Mechanism of Apoptosis (Garcinielliptone G) :

-

Early Apoptosis : Externalization of phosphatidylserine (Annexin V binding).

-

Caspase Activation : Cleavage of procaspase-9 → caspase-3 → PARP degradation.

-

Caspase-Independent Pathway : Observed resistance to Z-VAD-FMK inhibitor.

Challenges in Reactivity Studies

Eigenschaften

Molekularformel |

C25H36O5 |

|---|---|

Molekulargewicht |

416.5 g/mol |

IUPAC-Name |

(2R)-4-hydroxy-2-(2-hydroxypropan-2-yl)-5,5-bis(3-methylbut-2-enyl)-7-(2-methylpropanoyl)-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C25H36O5/c1-14(2)9-11-25(12-10-15(3)4)22(27)17-13-18(24(7,8)29)30-21(17)19(23(25)28)20(26)16(5)6/h9-10,16,18,27,29H,11-13H2,1-8H3/t18-/m1/s1 |

InChI-Schlüssel |

ZAIOIYBNXHWCBT-GOSISDBHSA-N |

Isomerische SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)C[C@@H](O2)C(C)(C)O |

Kanonische SMILES |

CC(C)C(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O |

Synonyme |

garcinielliptone HC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.